N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide
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Description
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Its bioavailability, half-life, and clearance rate remain to be determined .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information on its targets and mode of action, it is difficult to predict its potential therapeutic or adverse effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it is challenging to predict how these factors might impact its activity .
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Name : this compound
- CAS Number : Not specifically listed; related compounds include 1269614-79-0.
- Molecular Formula : C16H18N2O3S
- Molecular Weight : Approximately 318.39 g/mol
Research indicates that this compound may act as an antagonist at alpha(2)-adrenergic receptors. Alpha(2)-adrenoceptors are involved in various central nervous system functions, including modulation of neurotransmitter release and regulation of blood pressure. The compound's interaction with these receptors suggests potential applications in treating neurodegenerative diseases and other conditions influenced by adrenergic signaling.
1. Neuroprotective Activity
Studies have shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin can exert neuroprotective effects. For instance, compounds with similar structures have been reported to inhibit the progression of neurodegenerative diseases like Alzheimer's and Parkinson's by acting on noradrenergic pathways .
2. Antidepressant Potential
Preliminary data suggest that this compound may exhibit antidepressant-like effects in animal models. This is likely due to its ability to modulate neurotransmitter systems involved in mood regulation .
3. Cytotoxicity and Enzyme Inhibition
The compound has shown moderate cytotoxicity against certain cancer cell lines and may inhibit specific enzymes linked to disease progression. For example, studies on multifunctional amides indicate potential as therapeutic agents through enzyme inhibition mechanisms .
Case Studies
- Alpha(2)-Adrenoceptor Antagonism
- Neuroprotective Effects
Data Tables
Property | Measurement |
---|---|
IC50 (nM) | 920 |
LogP | 4.712 |
PSA (Polar Surface Area) | 71.03 |
Molecular Weight | 318.39 g/mol |
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-2-22(18,19)16-11-7-15-17(8-11)9-12-10-20-13-5-3-4-6-14(13)21-12/h3-8,12,16H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHREJHRKWDUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.